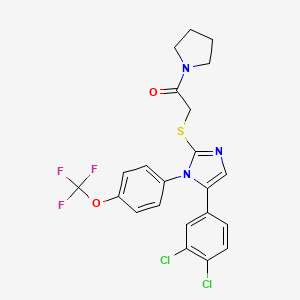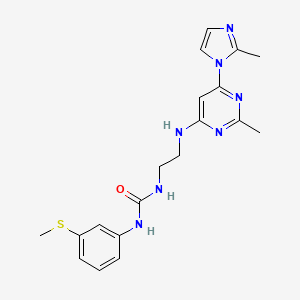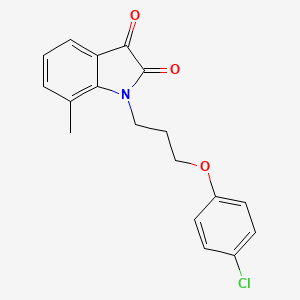
1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione is a chemical compound that belongs to the class of indolinone derivatives. It has been studied for its potential use in various scientific research applications due to its interesting pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A study by Evecen et al. (2016) focused on the synthesis and characterization of a similar isoindoline compound, analyzing its molecular structure, vibrational frequencies, and electronic absorption spectra. This research highlights the compound's potential as a nonlinear optical material (Evecen et al., 2016).
Another related compound was synthesized and characterized by Dioukhane et al. (2021), where they used 1D and 2D NMR spectroscopy to confirm its structure. This research contributes to understanding the molecular configurations of similar compounds (Dioukhane et al., 2021).
Biomedical Applications
- Andrade-Jorge et al. (2018) evaluated a similar dioxoisoindoline derivative as an acetylcholinesterase (AChE) inhibitor, a key enzyme in Alzheimer’s disease. This compound demonstrated competitive inhibition on AChE, suggesting potential therapeutic applications (Andrade-Jorge et al., 2018).
Materials Science
- Shabani et al. (2021) explored the use of 2-aminoisoindoline-1,3-dione functionalized nanoparticles for synthesizing 4H-pyrans. This study highlights the environmental friendliness and efficiency of this approach in organic synthesis (Shabani et al., 2021).
Nonlinear Optical Properties
- Research by Mallakpour and Butler (1985) investigated the reactivity of a similar compound, emphasizing its potential in producing materials with significant nonlinear optical properties (Mallakpour & Butler, 1985).
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-12-4-2-5-15-16(12)20(18(22)17(15)21)10-3-11-23-14-8-6-13(19)7-9-14/h2,4-9H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKMOCRMPLKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

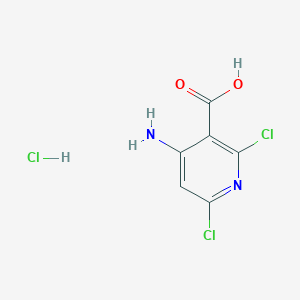
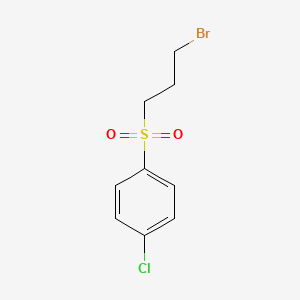
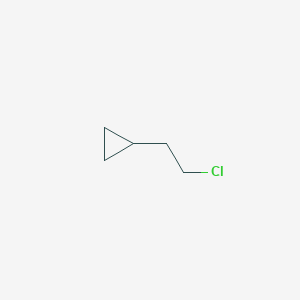
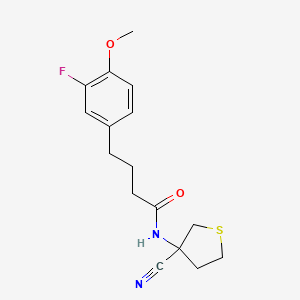
![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)
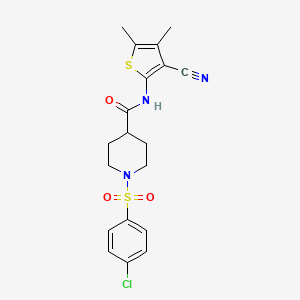
![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)
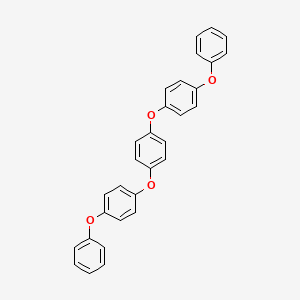
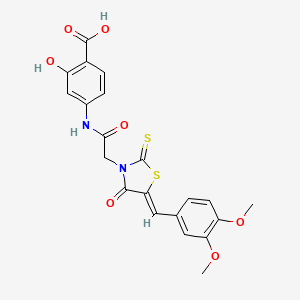
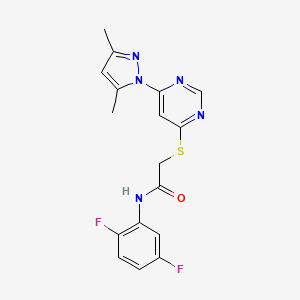
![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)
